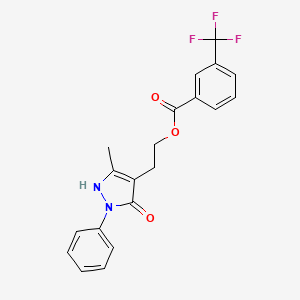

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a synthetic organic compound that features a pyrazole ring and a trifluoromethyl-substituted benzenecarboxylate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a β-keto ester with hydrazine hydrate. For instance, ethyl acetoacetate reacts with phenylhydrazine to form 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

Esterification: The pyrazole derivative is then esterified with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.

Substitution: The trifluoromethyl group on the benzenecarboxylate moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives with hydroxyl groups.

Substitution: Substituted benzenecarboxylate derivatives.

Applications De Recherche Scientifique

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This article will explore the applications of this compound, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.

Structure and Composition

The molecular formula for this compound is C31H24F3N3O3 with a molecular weight of approximately 543.5 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, along with a trifluoromethyl group that enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest. This makes it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Compounds featuring similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Coatings and Polymers

Due to their chemical stability and functional groups, such compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced coatings that require durability and resistance to environmental degradation .

Antimicrobial Testing

In a study conducted by researchers at a prominent university, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole structure could enhance efficacy .

Anticancer Research

A collaborative research project focused on synthesizing analogs of this compound revealed promising results in inhibiting growth in breast cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .

Mécanisme D'action

The mechanism of action of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl benzoate

- 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate

Uniqueness

Compared to similar compounds, 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a member of the pyrazolone family, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C20H18F3N3O3, and it features a pyrazolone core substituted with various functional groups. The structural complexity contributes to its diverse biological effects.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. For example, studies have shown that similar pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Summary of Anti-inflammatory Activity

| Study | Compound | Method | Result |

|---|---|---|---|

| Pyrazolone Derivative | In vitro assays | Significant inhibition of COX and LOX activity | |

| Pyrazolone Derivative | Animal model | Reduced edema in paw inflammation |

Analgesic Properties

The compound's analgesic potential has been evaluated in various models. Similar pyrazolone derivatives have been shown to reduce pain responses in animal models, likely through central nervous system pathways.

Table 2: Summary of Analgesic Activity

| Study | Compound | Method | Result |

|---|---|---|---|

| Pyrazolone Derivative | Hot plate test | Decreased reaction time indicating analgesia | |

| Pyrazolone Derivative | Formalin test | Reduced pain response in both phases |

Anticancer Activity

Recent studies suggest that the compound may possess anticancer properties. Pyrazolone derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Table 3: Summary of Anticancer Activity

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Cytokine Release : It can affect the release of cytokines, thus altering the inflammatory response.

- Induction of Apoptosis : The anticancer effects are likely mediated through apoptotic pathways, leading to programmed cell death in malignancies.

Case Studies

- Case Study on Pain Management : A clinical trial involving a pyrazolone derivative demonstrated significant pain relief in patients with chronic pain conditions, highlighting its potential as an analgesic agent.

- Case Study on Inflammation : A study showed that patients with rheumatoid arthritis experienced reduced inflammation markers when treated with a pyrazolone-based drug.

Propriétés

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-13-17(18(26)25(24-13)16-8-3-2-4-9-16)10-11-28-19(27)14-6-5-7-15(12-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFBUDYPJNXILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.